ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound that features a combination of pyrrolidine, phenyl, sulfonyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperazine intermediates, followed by their functionalization and coupling.
Pyrrolidine Intermediate Synthesis: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Piperazine Intermediate Synthesis: Piperazine derivatives are often synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts.
Coupling and Functionalization: The final step involves coupling the pyrrolidine and piperazine intermediates with a phenyl sulfonyl group and ethyl esterification under controlled conditions, typically using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the sulfonyl and phenyl groups.
Ethyl 4-[4-(methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a pyridine ring instead of the pyrrolidine ring.
Ethyl 4-[4-(chloropyridin-2-yl)amino]piperidine-1-carboxylate: Features a chlorine-substituted pyridine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-2-27-18(24)21-11-13-22(14-12-21)28(25,26)16-7-5-15(6-8-16)19-17(23)20-9-3-4-10-20/h5-8H,2-4,9-14H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTUJGFROKUDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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